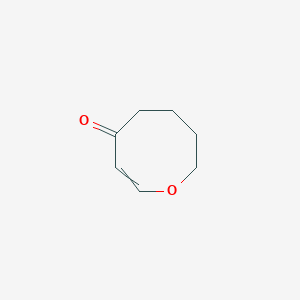![molecular formula C6H9NO B13451940 5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)
5-Methyl-2-azabicyclo[2.1.1]hexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-azabicyclo[211]hexan-3-one is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within a bicyclo[211]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-azabicyclo[2.1.1]hexan-3-one typically involves a [2 + 2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks, which can then be derivatized through numerous transformations . For instance, the intramolecular chloride displacement reaction, when subjected to potassium tert-butoxide at 65°C, yields the protected azabicyclo[2.1.1]hexane .
Industrial Production Methods: Industrial production methods for this compound are still under exploration. the modular approach using photochemistry for [2 + 2] cycloaddition is promising for scalable production .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-azabicyclo[2.1.1]hexan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
5-Methyl-2-azabicyclo[2.1.1]hexan-3-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-azabicyclo[2.1.1]hexan-3-one involves its interaction with molecular targets through its unique bicyclic structure. This structure allows it to act as a versatile electrophile in ring-opening reactions with various nucleophiles . The compound’s rigid framework can bias it into preferred active conformations, enhancing its efficacy in medicinal applications .
Comparison with Similar Compounds
2-Azabicyclo[2.1.1]hexane: A precursor to conformationally constrained β-amino acids.
Azabicyclo[2.1.1]hexane Piperazinium Salt: Used in medicinal chemistry for ligand-directed degraders.
Uniqueness: 5-Methyl-2-azabicyclo[2.1.1]hexan-3-one stands out due to its methyl substitution, which can influence its reactivity and interaction with molecular targets. This makes it a valuable compound for developing new pharmaceuticals and bio-active molecules .
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
5-methyl-2-azabicyclo[2.1.1]hexan-3-one |
InChI |
InChI=1S/C6H9NO/c1-3-4-2-5(3)7-6(4)8/h3-5H,2H2,1H3,(H,7,8) |
InChI Key |
JNOVNENTYJMTNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC1NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


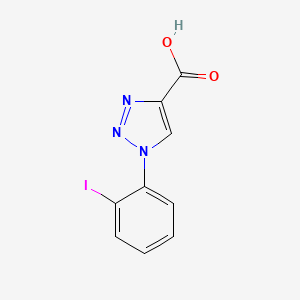
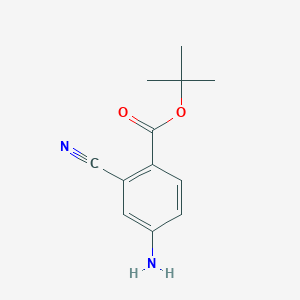
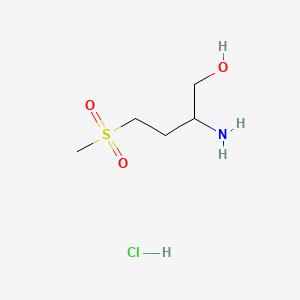
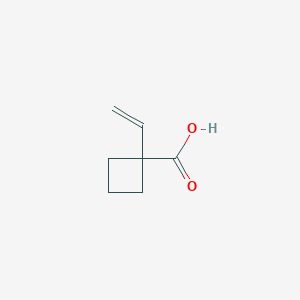
![3-{[(Tert-butoxy)carbonyl]amino}-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13451886.png)
![(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13451896.png)





![6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451944.png)
